Fmoc-(S)-|A-2-Thiazolepropanoic acid

Opioid Receptor Pharmacology Peptide SAR Ligand Design

Peptide chemists optimizing receptor affinity require heteroaromatic building blocks with defined conformational bias. Fmoc-4-thiazolyl-L-alanine addresses this need with a rigid thiazole side chain that induces a DFT-validated semi-extended β2 backbone conformation via an N-H⋯NThiazole hydrogen bond. • δ-Opioid probe design: substitution at deltorphin-I position 3 yields Ki = 39.5-62.4 nM, a low-to-moderate affinity window distinct from high-affinity thiophene analogs, enabling receptor reserve and biased agonism studies. • Foldamer & macrocycle engineering: pre-organized turn geometry supports thiopeptide antibiotic and cyanobactin mimetic design with enhanced proteolytic and thermal stability. • Metallopeptide synthesis: thiazole nitrogen acts as a soft ligand for transition metals, enabling Au(I) N,S-heterocyclic carbene complexes with cytotoxic activity against MCF7 cells. Supplied as ≥98% white powder; store at 2-8°C. For R&D use only.

Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
Cat. No. B13618674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-|A-2-Thiazolepropanoic acid
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=NC=CS4
InChIInChI=1S/C21H18N2O4S/c24-19(25)11-18(20-22-9-10-28-20)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)/t18-/m0/s1
InChIKeyGONOGNHLVLXPFM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-α-2-Thiazolepropanoic Acid Procurement Rationale


Fmoc-(S)-α-2-thiazolepropanoic acid (also cataloged as Fmoc-3-(4-thiazolyl)-L-alanine, CAS 205528-32-1) is a non-proteinogenic, heteroaromatic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and a thiazole ring side chain, providing a molecular weight of 394.44 g/mol [1]. It is classified as an alanine derivative where the β-carbon is replaced by a 1,3-thiazol-4-yl moiety, introducing a rigid, sulfur-containing heterocycle that is distinct from common phenylalanine analogs . Commercially, it is supplied as a ≥98% pure powder for research use, stored at 2-8°C .

SPPS Fmoc-protected for standard solid-phase peptide synthesis
Thiazole Non-proteinogenic heteroaromatic side chain for peptide engineering
Chiral (S) Stereochemically defined single enantiomer building block

Why Fmoc-(S)-α-2-Thiazolepropanoic Acid Is Irreplaceable


Generic substitution with standard Fmoc-Phe-OH or Fmoc-Thi-OH (thienylalanine) is precluded by the distinct physicochemical profile of the thiazole ring. The thiazole's lower lipophilicity (calculated LogP ~2.5) compared to phenylalanine (LogP ~3.0) fundamentally alters peptide-receptor interactions, as demonstrated by a 2- to 3-fold decrease in delta-opioid binding affinity compared to thiophene analogs [1]. This is not a simple steric effect; DFT studies show the thiazole ring induces a unique semi-extended β2 backbone conformation stabilized by an N–H⋯NThiazole hydrogen bond, which is distinct from the flexibility of phenylalanine or the electronic character of oxazole rings [2]. Consequently, directly swapping this building block for another aromatic amino acid will produce a peptide with unpredictable 3D structure, solubility, and target binding, impacting the reproducibility and integrity of a research campaign [3].

Lipophilicity shift vs. Phe
Substituting with Fmoc-Phe-OH may increase side-chain hydrophobicity and alter peptide-receptor interactions.
Conformational mismatch
Oxazole or aliphatic analogs may not replicate the thiazole's unique β2 backbone stabilization.
Receptor selectivity profile
Replacing the thiazole residue may reverse the reported glucagon receptor bias observed in exendin-4 analogs.

Quantitative Differentiation Against Key Analogs


Delta-Opioid Receptor Binding Affinity

In a direct head-to-head study, replacing the Phe3 residue of deltorphin I with 3-(4-thiazolyl)alanine resulted in a quantified loss of delta-opioid receptor affinity. The thiazole analog exhibited a delta Ki ranging from 39.5 to 62.4 nM, which is a significant deviation from the high-affinity thiophene analog (3-(2-thienyl)alanine, Ki = 1.38 nM) and the poorly tolerated histidine analog (Ki = 317 nM). This positions thiazolylalanine as a moderate-affinity scaffold, driven by its intermediate lipophilicity [1].

δ-Opioid Binding
Head-to-head
Ki 39.5–62.4 nM (thiazole) vs 0.5 nM (Phe), 1.38 nM (thienylalanine)
Supports moderate-affinity receptor probe design.
Rat brain membrane assay; deltorphin I scaffold.
Opioid Receptor Pharmacology Peptide SAR Ligand Design

LogP Differentiation: Thiazole vs. Phenylalanine

A cross-study comparison of physicochemical properties reveals a quantifiable LogP difference that drives biological outcomes. The cLogP of the thiazolylalanine side chain is predicted to be approximately -0.5 to 0.0, which is significantly lower than the phenylalanine side chain (cLogP ~2.5). The seminal deltorphin study explicitly concluded that 'the major factor influencing the opioid binding of the similar-sized heterocyclic compounds was relative lipophilicity, which outweighed electronic character.' This directly links the target compound's lower lipophilicity to its different binding profile [1]. This is supported by the independently calculated LogP of the thiazole itself, which is -0.1, compared to the benzene ring of Phe (1.86). When incorporated via the (S)-2-thiazolepropanoic acid scaffold, users are procuring a tool to systematically decrease peptide hydrophobicity [2].

Lipophilicity (LogP)
Reported
Thiazole LogP ≈ −0.1 vs phenyl ring 1.86
Enables peptide hydrophilicity tuning.
In silico and experimental QSAR data.
Medicinal Chemistry Peptide Design Lipophilicity

Receptor Selectivity: Glucagon vs. GLP-1

A patent from Sanofi provides a direct comparison of agonism profiles showing that substituting the native histidine at position 1 of exendin-4 with 4-thiazolylalanine (Tza) 'results in a higher selectivity towards the glucagon receptor versus the GLP1 receptor.' Identical peptides differing only at position 1 (Tza vs. His) were compared, revealing that the Tza analog exhibited increased glucagon receptor activation with simultaneously reduced activity at the GLP-1 receptor [1]. This single residue switch creates a functional selectivity ratio that is unattainable with the natural amino acid, highlighting the target compound's value for engineering biased ligands.

GCGR vs GLP-1R
Head-to-head
Tza1 analog increases glucagon receptor activation while reducing GLP-1 activity
Supports biased ligand engineering.
Cell-based cAMP assay; exendin-4 derivatives.
Receptor Selectivity GPCR Metabolic Disease

Conformational Preorganization: β2 Backbone Geometry

A DFT-based conformational analysis of model peptides established that thiazole–amino acid residues predominantly adopt a unique semi-extended β2 conformation (φ, ψ torsion angles), which is stabilized by an intramolecular N–H⋯NThiazole hydrogen bond. This conformational preference is distinct from that of oxazole-amino acids and classic alanine, where the β2 conformation is differently stabilized or absent. The study explicitly compares the thiazole and oxazole rings, concluding that the sulfur atom plays a key role in stabilizing this specific conformer [1]. The Fmoc-(S)-α-2-thiazolepropanoic acid is the building block that introduces this pre-organized fold, providing a tool for constraining peptide macrocycles.

Backbone Conformation
Class-level
Predominantly β2 semi-extended (DFT)
Introduces rigid turn structure for macrocycles.
DFT M06-2X/6-311++G(d,p); class-level inference.
Peptide Conformation Computational Chemistry Structural Biology

Commercial Purity Standard for Peptide Synthesis

Reputable vendors specify Fmoc-3-(4-thiazolyl)-L-alanine with a purity of 99% as determined by HPLC, which is a critical quality attribute for minimizing deletion sequences and by-products in multi-step SPPS . While this is a vendor specification rather than an independent study, it represents the minimal acceptable purity for high-fidelity peptide assembly. In contrast, some alternative Fmoc-heteroaromatic amino acids are offered at lower grades (e.g., ≥95%), making this ≥99% benchmark a differentiator for critical applications requiring crude peptide purities exceeding the capabilities of lower-grade inputs [1].

Vendor Purity
Data to verify
≥99% (HPLC)
Meets high-fidelity SPPS purity benchmark.
Supplier specification; independent verification advised.
SPPS Quality Control Procurement Specification

High-Impact Applications


Delta-Opioid Receptor Ligand Engineering

For pharmacological studies requiring a delta-opioid receptor ligand that does not saturate binding sites, Fmoc-(S)-α-2-thiazolepropanoic acid is the key building block. By substituting it at position 3 of the deltorphin I scaffold (Tyr-D-Ala-Xaa-Asp-Val-Val-GlyNH2), researchers can achieve a Ki of 39.5–62.4 nM, creating a low-to-moderate affinity probe distinct from high-affinity thiophene tools (Ki = 1.38 nM). This differentiated affinity window is critical for investigating receptor reserve, biased agonism, and the link between receptor occupancy and in vivo efficacy [1]. Researchers seeking to replicate the patented glucagon receptor agonists should specifically procure this compound to introduce the critical thiazolylalanine residue at position 1, which is documented to enhance glucagon receptor selectivity over GLP-1. This application is fundamental for preclinical programs targeting hypoglycemia or metabolic diseases where biased GPCR activation is the therapeutic mechanism [2].

SAR Studies: Lipophilicity and Solubility

Medicinal chemistry teams aiming to optimize the solubility and pharmacokinetic profile of a lead peptide can systematically swap native phenylalanine residues for 4-thiazolylalanine using the Fmoc-protected monomer. The nearly 16-fold decrease in side-chain LogP (from ~1.86 to ~0.1) allows for a predictable reduction in global peptide hydrophobicity without altering the core macrocyclic structure. This application is validated by the QSAR principle established in opioid receptor studies, where the intermediate lipophilicity of thiazolylalanine was identified as the dominant factor for binding affinity, providing a rational basis for fine-tuning LogD of therapeutic peptides [1].

Constrained Macrocycles and Foldamer Design

For cutting-edge research in foldamer chemistry and macrocyclic peptide design, this building block provides a tool to pre-organize backbone geometry. The unique semi-extended β2 conformation induced by the thiazole ring, and its stabilization by an N–H⋯NThiazole hydrogen bond as revealed by DFT calculations, allows researchers to engineer peptides with solidified turn structures. This is particularly valuable for designing mimics of natural thiopeptide antibiotics and cyanobactins, where the thiazole’s conformational rigidity is essential for biological activity and resistance to thermal denaturation and proteolysis [1].

Bioconjugation and Metal-Binding Peptide Scaffolds

The thiazole ring's nitrogen atom serves as a soft ligand for transition metals, making Fmoc-(S)-α-2-thiazolepropanoic acid an indispensable building block for constructing metallopeptides. When incorporated into peptide sequences, it has been used to generate novel Au(I) N,S-heterocyclic carbene complexes with promising stability and cytotoxic activity against cancer cell lines such as MCF7. This is a distinct chemical functionality that cannot be replicated by replacing it with a natural Fmoc-amino acid like phenylalanine or histidine, providing a unique entry point for the development of metal-based bioconjugates for anticancer and imaging applications [2].

Application
Selection Property
Validation Focus
Delta-opioid receptor probe development
Moderate-affinity thiazole building block
Receptor binding and functional assays
Peptide hydrophobicity optimization
Reduced side-chain lipophilicity vs Phe
Solubility and LogD profiling
Conformationally constrained peptide design
β2-turn inducing thiazole residue
CD spectroscopy and proteolytic stability assays
Metallopeptide bioconjugate research
Thiazole nitrogen as soft metal ligand
Metal coordination and cancer cell line response assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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